molecular formula C24H25NO6 B11021277 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11021277
M. Wt: 423.5 g/mol
InChI Key: XZWXSOOCPGIRQF-CVMIBEPCSA-N
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Description

(2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a chromen-7-yl moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the chromen-7-yl derivative. This is followed by the coupling of the chromen-7-yl derivative with a propanoic acid derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen-7-yl derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In the field of medicine, (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid is investigated for its potential pharmacological properties. Researchers explore its efficacy and safety as a potential drug candidate for treating various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its application in biological or medical research.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
  • (2S)-2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
  • (2S)-2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Uniqueness

Compared to similar compounds, (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid stands out due to its specific structural features, such as the presence of the phenyl group and the chromen-7-yl moiety

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C24H25NO6/c1-13-14(2)24(29)31-21-15(3)20(11-10-18(13)21)30-16(4)22(26)25-19(23(27)28)12-17-8-6-5-7-9-17/h5-11,16,19H,12H2,1-4H3,(H,25,26)(H,27,28)/t16?,19-/m0/s1

InChI Key

XZWXSOOCPGIRQF-CVMIBEPCSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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